molecular formula C8H10ClN3 B14127856 N'-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide CAS No. 138888-99-0

N'-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B14127856
CAS No.: 138888-99-0
M. Wt: 183.64 g/mol
InChI Key: RRSZGVMHWHVEBE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloropyridine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloropyridin-2-yl)pivalamide
  • N-(3-Chloropyridin-2-yl)-N-((3R)-piperidin-3-yl)-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dimethylmethanimidamide group provides distinct reactivity compared to other similar compounds, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

138888-99-0

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

N'-(4-chloropyridin-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C8H10ClN3/c1-12(2)6-11-8-5-7(9)3-4-10-8/h3-6H,1-2H3

InChI Key

RRSZGVMHWHVEBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=CC(=C1)Cl

Origin of Product

United States

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